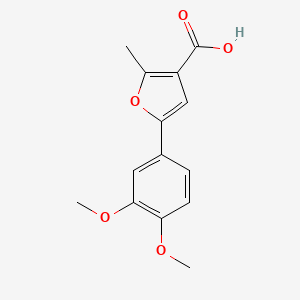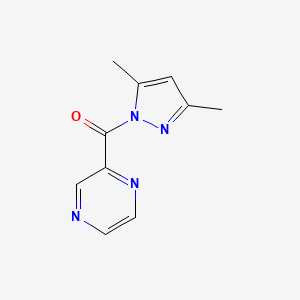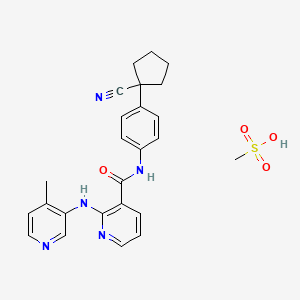![molecular formula C14H16FNO B2444540 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2310155-74-7](/img/structure/B2444540.png)
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,4S)- (+)-2,5-Diazabicyclo [2.2.1]heptane dihydrobromide” is a chiral diazabicyclic ligand . It has an empirical formula of C5H10N2 · 2HBr and a molecular weight of 259.97 .
Synthesis Analysis
This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes . It can also be a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .Molecular Structure Analysis
The SMILES string for this compound is Br.Br.C1N [C@@H]2CN [C@H]1C2 . The InChI key is ISYQWKOXKGJREA-RSLHMRQOSA-N .Chemical Reactions Analysis
This compound can act as an organocatalyst in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .Physical and Chemical Properties Analysis
The compound has an optical activity of [α]23/D +22°, c = 1 in H2O . Its melting point is 300 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
A novel approach to synthesizing 2,4-ethanoproline, starting from (2S,4R)-4-hydroxyproline, showcases the utility of derivatives related to "1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one" in creating conformationally restricted amino acid analogues. This method involves a 10-step synthesis process with a total yield of 22%, highlighting the compound's role in generating new chemical entities with enantiomeric purity confirmed by chiral stationary phase HPLC (Grygorenko et al., 2009).
Advancements in Catalytic Reactions
The catalytic potential of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions between acetone and 4-nitrobenzaldehyde was explored, revealing higher selectivity over its monocyclic analogue, beta-proline. This study, supported by a comparative density functional theory analysis, emphasizes the significance of the carboxylic acid group's geometry in transition states, underlying the improved enantioselectivity offered by these bicyclic systems (Armstrong et al., 2009).
Drug Discovery Building Blocks
Research into 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery elucidates the versatility of compounds structurally related to "this compound". Specifically, intramolecular photochemical [2+2]-cyclization of acetophenone enamides led to the synthesis of 2-azabicyclo[3.2.0]heptanes, showcasing their potential in the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline. This research contributes to the identification of novel scaffolds for drug discovery, demonstrating the compound's application in creating pharmacologically relevant structures (Druzhenko et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-11-3-1-10(2-4-11)9-14(17)16-12-5-6-13(16)8-7-12/h1-4,12-13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWABIOBURHBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B2444458.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2444459.png)


![2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid](/img/structure/B2444463.png)

![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2444471.png)

![2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2444476.png)
![N-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide](/img/structure/B2444478.png)
![6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2444479.png)
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2444480.png)
